molecular formula C9H15NO B13045561 1-(2-Furyl)pentylamine

1-(2-Furyl)pentylamine

Cat. No.: B13045561
M. Wt: 153.22 g/mol
InChI Key: YCNWYDMJAQDTRK-UHFFFAOYSA-N
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Description

1-(2-Furyl)pentylamine is an organic compound characterized by the presence of a furan ring attached to a pentylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)pentylamine can be synthesized through several methods. One common approach involves the reaction of furfural with pentylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as hydrogenation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)pentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furyl ketones, while substitution can produce halogenated furans .

Scientific Research Applications

1-(2-Furyl)pentylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Furyl)pentylamine involves its interaction with specific molecular targets. The furan ring allows it to engage in various chemical reactions, while the pentylamine chain contributes to its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Furyl)pentylamine is unique due to the combination of the furan ring and the pentylamine chain, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and reactivity compared to similar compounds .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(furan-2-yl)pentan-1-amine

InChI

InChI=1S/C9H15NO/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-8H,2-3,5,10H2,1H3

InChI Key

YCNWYDMJAQDTRK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CO1)N

Origin of Product

United States

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